2-Bromopropane
Overview
Description
2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide, is a halogenated hydrocarbon with the formula CH3CHBrCH3 . It is a colorless liquid used for introducing the isopropyl functional group in organic synthesis . It is sometimes used as an alternative to ozone-depleting cleaning solvents such as chlorofluorocarbons .
Synthesis Analysis
2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . It can also be synthesized from propanone through a three-step process .
Molecular Structure Analysis
The molecular formula of 2-Bromopropane is C3H7Br . The bromine atom is at the secondary position, which allows the molecule to undergo dehydrohalogenation easily .
Chemical Reactions Analysis
In elimination reactions, 2-bromopropane can react with hydroxide ions to form propene . This reaction involves heating 2-bromopropane under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol .
Physical And Chemical Properties Analysis
2-Bromopropane is a colorless liquid with a molar mass of 122.993 g/mol . It has a density of 1.31 g/mL, a melting point of -89.0 °C, and a boiling point of 59 to 61 °C .
Scientific Research Applications
Hematopoietic and Reproductive Hazards in Workers
A study conducted on Korean electronic workers exposed to solvents containing 2-bromopropane (2-BP) revealed significant hematopoietic and reproductive hazards. The exposure led to issues like secondary amenorrhea in female workers and oligospermia in male workers. The study concluded that 2-BP was the causal agent for these gonadal and bone marrow effects (Kim et al., 1996).
Neuro-Reproductive Toxicities of Bromopropanes
Ichihara (2005) discussed the toxicities of 1-bromopropane and 2-BP, highlighting the reproductive and hematopoietic disorders caused by these compounds in a Korean electronics factory. The study showed that 2-BP targets spermatogonia and oocytes in primordial follicles (Ichihara, 2005).
Expert Panel Report on Reproductive and Developmental Toxicity
The NTP-CERHR Expert Panel Report on 2-BP's reproductive and developmental toxicity provided comprehensive evaluations of its adverse effects on reproduction. The report highlighted 2-BP's use as a contaminant and its use in various industrial applications, emphasizing its significant reproductive toxicity in both rodents and humans (Boekelheide et al., 2004).
Cytotoxic Effects on Embryonic Development
Chan (2010) investigated the cytotoxic effects of 2-BP on mouse embryos. The study found that 2-BP induced apoptosis and suppressed implantation rates, leading to decreased placental and fetal weights. This highlighted the detrimental impact of 2-BP exposure on early embryonic development (Chan, 2010).
Review on 2-BP's Toxicity
Takeuchi, Ichihara, and Kamijima (1997) reviewed the toxicity of 2-BP, particularly its severe effects on reproductive organs and hematopoietic organs. The review stressed the need for risk assessments and potential occupational exposure limits for 2-BP (Takeuchi, Ichihara, & Kamijima, 1997).
Apoptotic Effects on Mouse Oocytes and Fetal Development
Further studies by Chan (2010) explored the hazardous effects of 2-BP on the maturation of mouse oocytes and fetal development. The findings confirmed that exposure to 2-BP during in vitro maturation caused increased resorption of postimplantation embryos and decreased fetal weights, underscoring its embryotoxic potential (Chan, 2010).
Testicular Toxicity
Ichihara and colleagues (1996) conducted a study focusing on the testicular toxicity of 2-BP. The research demonstrated that inhalation exposure to 2-BP could impair the testes and bone marrow, providing evidence of its genital toxicity in male subjects (Ichihara et al., 1996).
Protective Role of Resveratrol
Research by Chan (2011) and Huang & Chan (2012) showed that resveratrol, a grape-derived phytoalexin, can protect against 2-BP-induced apoptosis and disruption in embryonic development. These studies highlighted the potential of resveratrol as a protective agent against the toxic effects of 2-BP on embryos (Chan, 2011), (Huang & Chan, 2012).
Synthesis and Characterization of 2-BP Adduct
Zhao et al. (2002) studied the formation of DNA adducts by 2-BP in vitro. They synthesized and characterized an N7-Guanine adduct of 2-BP, contributing to the understanding of 2-BP's molecular mechanism of immunosuppression (Zhao et al., 2002).
Hematopoietic and Reproductive Toxicity of 2-BP as a CFC Substitute
Kim, Park, and Moon (1999) discussed the toxicity of 2-BP as a substitute for chlorofluorocarbons. The study reported cases of ovarian failure and pancytopenia among Korean workers exposed to 2-BP, emphasizing the need for careful evaluation of new chemical substitutes (Kim, Park, & Moon, 1999).
Safety And Hazards
properties
IUPAC Name |
2-bromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030197 | |
Record name | 2-Bromopropane | |
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Molecular Weight |
122.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid. | |
Record name | Propane, 2-bromo- | |
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Record name | 2-Bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Boiling Point |
59-60 °C, 138 °F | |
Record name | 2-BROMOPROPANE | |
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Record name | 2-BROMOPROPANE | |
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Flash Point |
71.6 °F | |
Record name | 2-BROMOPROPANE | |
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Solubility |
Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C | |
Record name | 2-BROMOPROPANE | |
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Density |
1.31 at 20 °C/4 °C | |
Record name | 2-BROMOPROPANE | |
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Vapor Density |
4.27 (Air=1) | |
Record name | 2-BROMOPROPANE | |
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Vapor Pressure |
216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa | |
Record name | 2-Bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Product Name |
2-Bromopropane | |
Color/Form |
Colorless liquid | |
CAS RN |
75-26-3 | |
Record name | 2-Bromopropane | |
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Record name | Isopropyl bromide | |
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Record name | Propane, 2-bromo- | |
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Record name | 2-bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Record name | 2-BROMOPROPANE | |
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Melting Point |
-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F | |
Record name | 2-BROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-BROMOPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/824 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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